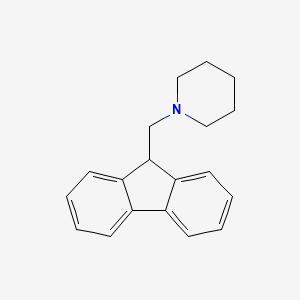

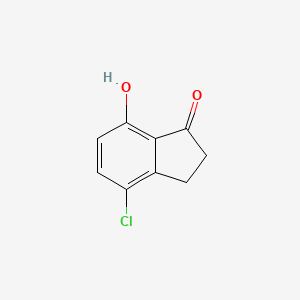

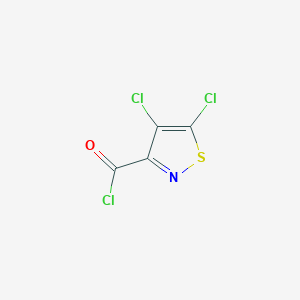

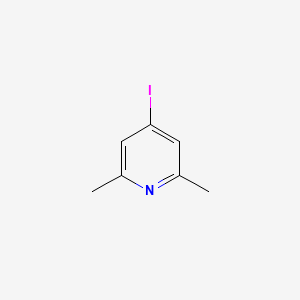

![molecular formula C10H13N3 B1314404 N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine CAS No. 857283-58-0](/img/structure/B1314404.png)

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The structure of the compound was established on the basis of X-ray structural analysis . It was found that the interaction of 2-methylimidazo [1,2- a ]pyridine with Br 2 in CHCl 3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine has been studied . It was found that the reaction proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1 H NMR spectrum and 13 C NMR spectrum have been provided .科学的研究の応用

Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

The compound has been used in the synthesis of derivatives that have shown antimicrobial properties against Staphylococcus aureus .

Methods of Application or Experimental Procedures

The compound was reacted with sodium methoxide, leading to the formation of 2-methylimidazo [1,2- a ]pyridine. This further reacted with bromine and iodine, providing 3-halo-2-methyl-1 H -imidazo [1,2- a ]pyridinium trihalides .

Results or Outcomes

3-Bromo- 2-methyl-1 H -imidazo [1,2- a ]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

Antituberculosis Agents

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The compound has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthetic Chemistry

Specific Scientific Field

This application is in the field of Synthetic Chemistry .

Summary of the Application

Imidazo[1,2-a]pyrimidine, a derivative of the compound, has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Methods of Application or Experimental Procedures

The compound has been used in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Results or Outcomes

The compound has been used to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Treatment of Insomnia

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include the compound, are used in medicine . One of the derivatives, zolpidem, is used to treat short-term insomnia .

Results or Outcomes

Zolpidem, a derivative of the compound, has been effective in treating short-term insomnia .

Antitumor Activity

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .

Results or Outcomes

The compound has shown potential in the treatment of cancer .

Hypoglycemic Activity

Specific Scientific Field

This application is in the field of Endocrinology .

Summary of the Application

Imidazo[1,2-a]pyridine derivatives have also been characterized for their hypoglycemic activity , which could be beneficial in the treatment of diabetes .

Results or Outcomes

The compound has shown potential in the treatment of diabetes by reducing blood glucose levels .

Safety And Hazards

特性

IUPAC Name |

N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOSBGVNNQNNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428125 |

Source

|

| Record name | N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |

CAS RN |

857283-58-0 |

Source

|

| Record name | N,2-Dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

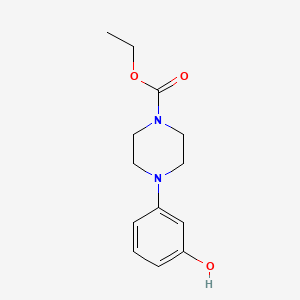

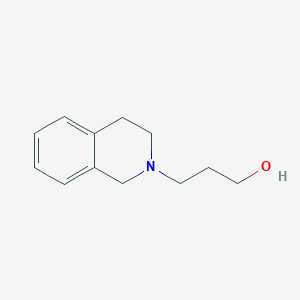

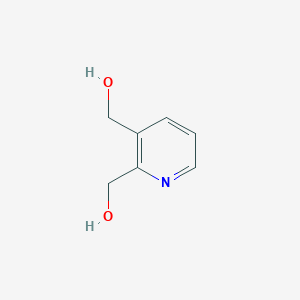

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)